molecular formula C13H14O3 B6012699 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one

3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one

Cat. No. B6012699
M. Wt: 218.25 g/mol
InChI Key: RZFWPUPZZRXZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one, also known as DMTD, is a synthetic organic compound that belongs to the naphthoquinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one is not fully understood. However, it is believed to act as a redox agent, which can undergo reversible oxidation and reduction reactions. It has been shown to form adducts with thiols and nucleophiles, which can lead to the inhibition of enzymes and other biological processes.
Biochemical and Physiological Effects:
3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has been studied for its potential neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be easily synthesized in large quantities. However, 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has some limitations, including its potential toxicity and the need for specialized equipment for handling and storage.

Future Directions

There are several future directions for the study of 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one. One potential area of research is the development of new synthetic routes and modifications of the compound to improve its stability and efficacy. Additionally, 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one could be further studied for its potential use in drug discovery and development. Its potential applications in material science and organic synthesis also warrant further investigation. Finally, the mechanism of action of 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one could be further elucidated to understand its full potential in various scientific research applications.

Synthesis Methods

3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one can be synthesized through a multi-step process involving the reaction of naphthalene with various reagents such as ethylene oxide, sodium hydroxide, and acetic anhydride. The final product is obtained through a cyclization reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, including natural products and pharmaceuticals. It has also been used as a catalyst in organic reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. Additionally, 3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

3a,9b-dimethyl-4,5-dihydrobenzo[e][1,3]benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-12-8-7-9-5-3-4-6-10(9)13(12,2)16-11(14)15-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFWPUPZZRXZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=CC=CC=C3C1(OC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,9b-Dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one

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